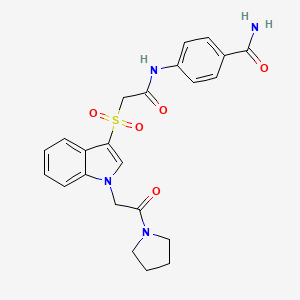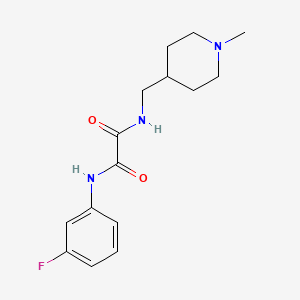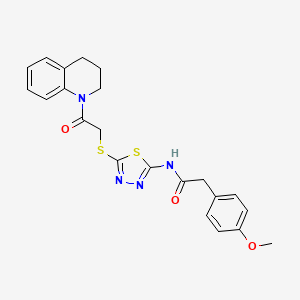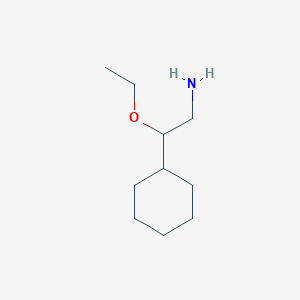![molecular formula C22H12BrF2N3 B2425682 1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-13-1](/img/structure/B2425682.png)
1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinones, which this compound is a derivative of, are a class of organic compounds known for their antimicrobial activity . They are efficient in the treatment of infection by Gram-positive and Gram-negative bacteria, and are used widely in human and veterinary medicine . They are considered to be very useful building blocks, as they can adapt their molecular structures with different ligands for applications in various fields such as pharmacy, medicine, physics, and engineering .
Wissenschaftliche Forschungsanwendungen
Optical Properties
- Absorption Spectra Analysis : Derivatives of 1H-pyrazolo[4,3-c]quinoline have been studied for their optical absorption properties. Quantum chemical simulations suggest significant absorption bands in the spectral range of 200–500 nm. Substitution of methyl groups by phenyl groups causes substantial changes in absorption spectra, particularly in the 240–370 nm range (Koścień et al., 2003).
- Fluorescence Quenching : Pyrazolo[3,4-b]quinoline derivatives exhibit efficient organic fluorescence, suitable for light-emitting devices. Their fluorescence remains stable in various solvents, though quenching occurs in the presence of protic acids. This quenching process is reversible and has been analyzed in depth (Mu et al., 2010).
Synthesis Methods
- Novel Synthesis Approaches : Various methods for synthesizing 1H-pyrazolo[4,3-c]quinoline derivatives have been developed. These include using aromatic aldehydes and amines to produce 4-aryl-1H-pyrazolo[3,4-b]quinolines, which are luminophores for electroluminescent devices (Chaczatrian et al., 2004).
- Regioselective Alkylation : Studies have been conducted on the regioselectivity of the alkylation of 3-phenyl-1H-pyrazolo[4,3-c]quinoline, providing insights into potential pathways for synthesizing derivatives (Savchenko et al., 2007).
Potential Biological Applications
- Antimicrobial Activity : Certain pyrazolo[3,4-b]quinoline derivatives have demonstrated antimicrobial properties. The synthesis and antimicrobial activity of these compounds suggest potential applications in medicinal chemistry (El-Sayed & Aboul‐Enein, 2001).
Molecular and Supramolecular Structures
- Structural Studies : Detailed structural analyses of various pyrazolo[3,4-b]quinoline derivatives have been conducted. These studies offer insights into the molecular and supramolecular structures of these compounds, which are essential for understanding their properties and potential applications (Portilla et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is suggested that it may bind to its target in a unique manner, activating the receptor or enzyme through a mechanism distinct from conventional agonists . The exact nature of this interaction and the resulting changes in cellular function require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological reactions, ranging from oxidative deaminations to free-radical redox reactions . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target molecule.
Result of Action
Similar compounds have been associated with various pharmacological effects, including potent antileishmanial and antimalarial activities . The exact effects of this compound would depend on its specific targets and mode of action.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrF2N3/c23-14-6-8-16(9-7-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJFCCRKYOCKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2425599.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2425603.png)
![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)
![3-(3-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425606.png)



![5-Methylsulfanyl-1-oxaspiro[2.5]octane](/img/structure/B2425611.png)
![(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride](/img/structure/B2425614.png)




